molecular formula C20H22N6 B11605644 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B11605644
M. Wt: 346.4 g/mol
InChI Key: YMCXILLKNSKAGF-FYJGNVAPSA-N
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Description

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties . This particular compound features a unique structure with two benzimidazole rings connected by a hydrazinylidene bridge, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole stands out due to its unique hydrazinylidene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-[1-(3-methylbutyl)benzimidazol-2-yl]methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C20H22N6/c1-14(2)11-12-26-18-10-6-5-9-17(18)22-19(26)13-21-25-20-23-15-7-3-4-8-16(15)24-20/h3-10,13-14H,11-12H2,1-2H3,(H2,23,24,25)/b21-13+

InChI Key

YMCXILLKNSKAGF-FYJGNVAPSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3

Origin of Product

United States

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